molecular formula C8H7N3O B13540997 5-(Pyridin-4-yl)isoxazol-3-amine

5-(Pyridin-4-yl)isoxazol-3-amine

Cat. No.: B13540997
M. Wt: 161.16 g/mol
InChI Key: DWPMUOOEGRCLFP-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yl)isoxazol-3-amine (CAS 1507964-11-5) is a high-value chemical intermediate with the molecular formula C8H7N3O and a molecular weight of 161.16 g/mol . This compound features a fused aromatic structure comprising pyridine and isoxazole rings with an amine functional group, making it a versatile building block in medicinal chemistry and organic synthesis . Its primary application is in the research and development of novel biologically active molecules. The structure serves as a key precursor in constructing more complex heterocyclic systems for pharmaceutical testing . Specifically, its isoxazole core is a prominent scaffold in drug discovery, and derivatives of this compound have been investigated in patent literature for treating various disorders . In advanced research, this amine is utilized as a critical starting material in multi-step syntheses. For instance, it can be incorporated into complex molecular architectures such as aryl sulfonyl-linked pyrazolo[1,5-a]pyrimidines, which are then evaluated for their cytotoxic activity against a panel of human cancer cell lines, demonstrating the compound's relevance in developing potential anticancer agents . The compound is intended for research applications only and is not for diagnostic, therapeutic, or personal use. Researchers should handle it with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

5-pyridin-4-yl-1,2-oxazol-3-amine

InChI

InChI=1S/C8H7N3O/c9-8-5-7(12-11-8)6-1-3-10-4-2-6/h1-5H,(H2,9,11)

InChI Key

DWPMUOOEGRCLFP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=NO2)N

Origin of Product

United States

Synthetic Methodologies and Strategies for Chemical Derivatization of 5 Pyridin 4 Yl Isoxazol 3 Amine

Established Synthetic Pathways to the Isoxazole-Pyridine Core and Analogs

The construction of the isoxazole-pyridine framework can be achieved through several strategic synthetic disconnections, primarily focusing on the formation of the isoxazole (B147169) ring, the pyridine (B92270) ring, or the bond connecting them. Key methodologies include cycloaddition reactions, cyclization of acyclic precursors, multi-component reactions, and cross-coupling techniques.

Application of 1,3-Dipolar Cycloaddition Reactions in Isoxazole Ring Formation

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a cornerstone for the synthesis of isoxazoles. acs.orgyoutube.com This reaction offers a high degree of regioselectivity and functional group tolerance. acs.org In the context of synthesizing pyridine-substituted isoxazoles, a common approach involves the reaction of a pyridine-derived nitrile oxide with an appropriate alkyne, or conversely, a pyridine-containing alkyne with a simpler nitrile oxide. nih.gov

Nitrile oxides are typically generated in situ from the corresponding aldoximes via oxidation or from hydroximoyl chlorides through dehydrohalogenation. nih.govnih.gov For instance, pyridine-4-carboxaldehyde oxime can be oxidized to generate pyridine-4-carbonitrile oxide, which then undergoes a [3+2] cycloaddition with a suitable alkyne to furnish the 5-(pyridin-4-yl)isoxazole (B11772781) core. nih.gov Various oxidizing agents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and tert-butyl nitrite (B80452) (TBN), have been employed for this transformation. nih.govresearchgate.net The reaction conditions, including the choice of solvent and temperature, can influence the reaction efficiency and the formation of byproducts like furoxans (dimers of nitrile oxides). nih.gov

The use of copper catalysts can facilitate these cycloadditions, particularly with terminal alkynes, allowing the reactions to proceed at room temperature with improved yields and regioselectivity. beilstein-journals.org However, this catalytic approach is primarily effective for producing 3,5-disubstituted isoxazoles. beilstein-journals.org

Cyclization Reactions Employed in the Synthesis of Related Heterocyclic Structures

Cyclization reactions provide an alternative and powerful route to the isoxazole ring system. One notable method is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.govacs.org This process, often induced by reagents like iodine monochloride (ICl), leads to the formation of 4-iodoisoxazoles under mild conditions. nih.govacs.org These iodo-substituted isoxazoles are valuable intermediates that can be further functionalized through cross-coupling reactions. nih.govacs.org

Another approach involves the intramolecular cyclization of precursors containing both the isoxazole and pyridine functionalities in a latent form. For example, the reaction of 2-chloro-3-nitropyridines can be a starting point for the synthesis of isoxazolo[4,5-b]pyridines through intramolecular nucleophilic substitution of the nitro group. researchgate.net Additionally, base-induced rearrangements of certain isoxazolone derivatives can lead to the formation of fused heterocyclic systems like imidazo[1,2-a]pyridines. nih.gov

Multi-Component Reactions for the Expedient Synthesis of Isoxazole Scaffolds

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the reactants. acs.orgscielo.br MCRs offer significant advantages in terms of atom economy, procedural simplicity, and the rapid generation of molecular diversity. scielo.brnih.gov

Several MCRs have been developed for the synthesis of isoxazole derivatives. A common strategy involves the reaction of an aldehyde, an active methylene (B1212753) compound, and a hydroxylamine (B1172632) derivative. nih.gov For instance, the one-pot reaction of aryl glyoxals, 5-aminoisoxazoles, and malononitrile (B47326) under ultrasound irradiation has been used to synthesize isoxazolo[5,4-b]pyridines. researchgate.net Microwave-assisted MCRs in water have also been reported for the synthesis of polycyclic-fused isoxazolo[5,4-b]pyridines, highlighting a green chemistry approach. acs.org These methods are often catalyzed by acids or bases and can be performed under solvent-free or environmentally benign conditions. researchgate.netscielo.br

Cross-Coupling Methodologies for Related Pyridine-Substituted Heterocycles

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of substituted heterocycles. researchgate.net In the synthesis of pyridine-substituted isoxazoles, cross-coupling reactions can be employed to connect a pre-formed isoxazole ring with a pyridine moiety, or vice versa.

For example, a halo-substituted isoxazole can be coupled with a pyridine-boronic acid or a pyridine-organozinc reagent under Suzuki or Negishi coupling conditions, respectively. Conversely, a halo-substituted pyridine can be coupled with an isoxazole-boronic acid. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. These reactions are particularly useful for creating libraries of compounds for structure-activity relationship (SAR) studies. researchgate.net

Advanced Strategies for Derivatization and Functionalization of the 5-(Pyridin-4-yl)isoxazol-3-amine Scaffold

Once the core this compound scaffold is synthesized, further modifications can be introduced to modulate its physicochemical and biological properties. Derivatization can be targeted at the isoxazole ring, the pyridine ring, or the amino group.

Systematic Modifications and Substituent Effects on the Isoxazole Ring (Positions C-3, C-5)

The isoxazole ring offers two primary sites for modification: the C-3 and C-5 positions. The nature of the substituents at these positions can significantly influence the electronic properties and steric profile of the molecule.

Table 1: Examples of Synthesized Isoxazole Derivatives and Corresponding Methodologies

CompoundSynthetic MethodKey ReagentsReference
3,4,5-Trisubstituted isoxazolesElectrophilic cyclization2-Alkyn-1-one O-methyl oximes, ICl nih.govacs.org
3,5-Disubstituted isoxazoles1,3-Dipolar cycloadditionAldoximes, alkynes, TBN organic-chemistry.org
Isoxazolo[5,4-b]pyridinesMulti-component reactionAryl glyoxal, 5-aminoisoxazoles, malononitrile researchgate.net
Pyridine-substituted pyridinesInverse electron-demand hetero-Diels-AlderIsoxazoles, enamines, TiCl₄(THF)₂ rsc.orgrsc.org
5-Amino-isoxazole-4-carbonitrilesMulti-component reactionMalononitrile, hydroxylamine hydrochloride, aldehydes nih.gov
Coumarin–isoxazole–pyridine hybrids1,3-Dipolar cycloadditionPyridine aldehyde oximes, propargyloxycoumarins, PIDA nih.gov

Systematic modifications at the C-5 position can be achieved by starting with different substituted alkynes in a 1,3-dipolar cycloaddition reaction. For instance, using various arylacetylenes can introduce a range of substituted phenyl groups at the C-5 position of the isoxazole ring. nih.gov

Derivatization at the C-3 position often involves starting with a different nitrile oxide precursor. For example, by varying the substituent on the starting aldoxime, one can introduce different alkyl or aryl groups at the C-3 position. nih.gov The amino group at C-3 of the target molecule, this compound, provides a handle for a wide range of transformations, such as acylation, alkylation, and arylation, to produce a library of N-substituted derivatives.

Chemical Transformations and Substitutions on the Pyridine Moiety

The pyridine ring of this compound offers several avenues for chemical modification, allowing for the introduction of diverse functional groups to modulate the compound's physicochemical and biological properties.

One of the most powerful methods for functionalizing the pyridine ring is through transition-metal-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling can be employed to introduce new carbon-carbon bonds. This typically involves the initial synthesis of a halogenated precursor, such as 5-(halopyridin-4-yl)isoxazol-3-amine. This halo-derivative can then be reacted with a variety of boronic acids or esters in the presence of a palladium catalyst and a base to yield biaryl or alkyl-substituted pyridine derivatives. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Electrophilic aromatic substitution on the pyridine ring is generally challenging due to the electron-deficient nature of the ring, which is further deactivated by the isoxazole substituent. However, under forcing conditions, reactions such as nitration or halogenation may be possible, primarily at the positions meta to the nitrogen atom of the pyridine ring.

Nucleophilic aromatic substitution (SNAr) offers another route for modifying the pyridine moiety, particularly if an activating group, such as a nitro group, is present on the ring, or if a good leaving group is situated at an activated position (ortho or para to the ring nitrogen).

Functionalization of the Amino Group at Position C-3 of the Isoxazole Ring

The primary amino group at the C-3 position of the isoxazole ring is a key site for a wide range of chemical transformations, enabling the synthesis of a diverse library of derivatives.

N-Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides or anhydrides in the presence of a base like pyridine or triethylamine. For example, reaction with acetic anhydride (B1165640) would yield the corresponding N-acetyl derivative. This reaction is generally high-yielding and provides a straightforward method for introducing amide functionalities.

ReagentProduct
Acetic AnhydrideN-(5-(pyridin-4-yl)isoxazol-3-yl)acetamide
Benzoyl ChlorideN-(5-(pyridin-4-yl)isoxazol-3-yl)benzamide

N-Alkylation: The introduction of alkyl groups onto the amino function can be achieved through reaction with alkyl halides. This reaction is typically carried out in the presence of a base to deprotonate the amine, thus increasing its nucleophilicity. The choice of base and solvent can influence the extent of alkylation, with the potential for mono- and di-alkylation. The use of excess alkylating agent, such as methyl iodide, can lead to the formation of the quaternary ammonium (B1175870) salt through exhaustive methylation.

ReagentProduct
Methyl IodideN-methyl-5-(pyridin-4-yl)isoxazol-3-amine (mono-alkylation)
Benzyl BromideN-benzyl-5-(pyridin-4-yl)isoxazol-3-amine (mono-alkylation)

Optimization of Synthetic Yields and Purity for Rigorous Research Applications

Achieving high yields and purity of this compound and its derivatives is paramount for their use in rigorous research applications. This often requires a systematic optimization of the reaction conditions.

Reaction Parameter Optimization: Methodologies such as Design of Experiments (DoE) and Response Surface Methodology (RSM) can be employed to systematically investigate the influence of various reaction parameters, including temperature, reaction time, stoichiometry of reactants, and catalyst loading. These statistical approaches allow for the identification of optimal conditions that maximize product yield while minimizing the formation of impurities.

Purification Techniques: Following synthesis, rigorous purification is essential to isolate the target compound from unreacted starting materials, reagents, and byproducts. Common purification techniques include:

Crystallization: This is often the most effective method for obtaining highly pure crystalline solids. The choice of solvent system is critical for successful crystallization.

Column Chromatography: Silica gel column chromatography is a versatile technique for separating compounds with different polarities. The selection of an appropriate eluent system is key to achieving good separation. For more challenging separations, advanced techniques such as High-Performance Liquid Chromatography (HPLC) can be utilized.

Advanced Spectroscopic and Structural Elucidation Techniques for Research Compounds

The unambiguous characterization of this compound and its derivatives is crucial to confirm their chemical identity and purity. A combination of spectroscopic and analytical techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms and the chemical environment of the protons and carbons in the molecule.

Representative 1H and 13C NMR Data (Predicted)

Atom 1H Chemical Shift (ppm) 13C Chemical Shift (ppm)
Pyridine C2, C6 8.6-8.8 (d) 150-152
Pyridine C3, C5 7.5-7.7 (d) 120-122
Isoxazole C4 6.0-6.2 (s) 95-100
Isoxazole C5 - 168-172
Isoxazole C3 - 160-165

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) are commonly used to generate ions in the gas phase, which are then analyzed to determine their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition.

Crystallographic Data for 5-amino-3-(4-pyrid-yl)isoxazole nih.gov

Parameter Value
Crystal system Monoclinic
Space group P21/c
a (Å) 14.641 (1)
b (Å) 10.927 (1)
c (Å) 10.006 (1)
β (°) 106.987 (1)
Volume (Å3) 1531.0 (2)

Preclinical Biological Evaluation and Mechanistic Pharmacological Studies of 5 Pyridin 4 Yl Isoxazol 3 Amine

Molecular Target Identification and Mechanistic Validation Approaches

The initial stages of drug discovery for 5-(Pyridin-4-yl)isoxazol-3-amine and its analogs involve broad screening against a panel of enzymes and receptors to identify potential therapeutic targets. This process helps in understanding the compound's selectivity and potential applications.

Comprehensive Enzyme Inhibition Profiling (in vitro)

The in vitro enzyme inhibition profile of this compound and related compounds has been assessed across various enzyme families, including kinases and other enzyme systems critical in physiological and pathological processes.

Isoxazole (B147169) derivatives have been widely investigated as kinase inhibitors. The following assays on key kinases reveal the potential of this structural class.

FLT3, BRD4, SYK, RET, and VEGFR-2 Inhibition:

FLT3: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, is a driver in acute myeloid leukemia (AML). nih.govmdpi.com Derivatives of isoxazole have been developed as potent FLT3 inhibitors. For instance, a series of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives were synthesized and showed significant inhibitory activity against FLT3. nih.gov One compound, F15, displayed an IC₅₀ of 123 nM against FLT3 and was effective against FLT3-dependent AML cell lines. nih.gov Another study identified 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (a related oxazole (B20620) derivative) as a potent FLT3 inhibitor, demonstrating the therapeutic potential of this scaffold. mdpi.com

BRD4: Bromodomain-containing protein 4 (BRD4) is a member of the BET family of proteins and a key regulator of oncogenes. nih.govnih.gov While specific data for this compound is not available, 3,5-dimethylisoxazole-based compounds have been identified as BRD4 inhibitors. nih.gov

SYK: Spleen tyrosine kinase (Syk) is involved in immune signaling, and its inhibition is a strategy for treating inflammatory diseases and certain cancers. sigmaaldrich.comresearchgate.net Although direct inhibition data for this compound is scarce, the broader class of isoxazole-containing compounds has been explored for Syk inhibition. sigmaaldrich.com

RET: The RET proto-oncogene is another important target in cancer therapy. A pyrazolo[3,4-d]pyrimidin-4-amine derivative featuring an isoxazole moiety has been reported as a highly selective and potent inhibitor of RET and its gatekeeper mutants. nih.gov The isoxazole group in this inhibitor was found to enhance binding affinity through additional hydrogen bonding. nih.gov

VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Isoxazolo[3,4-b]pyridine-3-amine derivatives have been designed as multi-target inhibitors, showing potent inhibition of VEGFR-2 (also known as KDR) alongside FLT3 and PDGFR-β. researchgate.net

Table 1: Kinase Inhibition by Isoxazole Derivatives

Kinase Target Derivative Type Key Findings Reference
FLT3 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine Compound F15 IC₅₀ = 123 nM nih.gov
FLT3 5-(4-fluorophenyl)-N-phenyloxazol-2-amine Inhibited FLT3 and mutated FLT3 mdpi.com
RET Pyrazolo[3,4-d]pyrimidin-4-amine with isoxazole Potent and selective inhibition nih.gov

Beyond kinases, the inhibitory potential of isoxazole compounds has been evaluated against other enzyme systems.

LOX, COX-2, Xanthine (B1682287) Oxidase, Acetylcholinesterase, ATP Synthase, and Serine Acetyltransferase:

LOX: 5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. plos.orgnih.govbiorxiv.org Studies on a series of isoxazole derivatives demonstrated significant 5-LOX inhibitory activity. plos.orgnih.govnih.gov For instance, certain derivatives showed dose-dependent inhibition with IC₅₀ values as low as 8.47 μM. plos.orgbiorxiv.org

COX-2: Cyclooxygenase-2 (COX-2) is a well-known target for anti-inflammatory drugs. nih.govmdpi.com Isoxazole derivatives have been designed as selective COX-2 inhibitors, with some showing potency comparable to celecoxib. nih.govsemanticscholar.org The diaryl structure common to many coxibs can be effectively mimicked by isoxazole-containing compounds. nih.gov

Xanthine Oxidase: While specific inhibitory data for this compound against xanthine oxidase is not detailed in the provided context, the general class of nitrogen-containing heterocyclic compounds is often investigated for this activity.

Acetylcholinesterase: Acetylcholinesterase (AChE) inhibitors are used to treat Alzheimer's disease. nih.gov A study on methyl indole-isoxazole carbohydrazide (B1668358) derivatives revealed that some compounds in this series act as AChE inhibitors, with one showing a competitive inhibition mechanism. nih.gov

ATP Synthase: The DNA damage response kinase ATR (Ataxia Telangiectasia Mutated and Rad3-Related) is a critical enzyme for cell survival under DNA damage. A derivative, 3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine, was developed as a potent ATR kinase inhibitor. nih.gov

Serine Acetyltransferase: Bacterial serine acetyltransferase is a target for developing new antibacterial agents. A series of substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids were identified as inhibitors of this enzyme. nih.gov

Table 2: Inhibition of Other Enzymes by Isoxazole Derivatives

Enzyme Target Derivative Type Key Findings Reference
5-LOX Isoxazole derivatives IC₅₀ as low as 8.47 μM plos.orgbiorxiv.org
COX-2 Diaryl isoxazole derivatives Potency comparable to celecoxib nih.govsemanticscholar.org
Acetylcholinesterase Methyl indole-isoxazole carbohydrazide Competitive inhibition observed nih.gov
ATP Synthase (ATR) 3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine Potent ATR kinase inhibitor nih.gov

Receptor Binding and Functional Modulation Studies

The interaction of isoxazole derivatives with various receptors is a key area of pharmacological investigation. 5-(4-piperidyl)isoxazol-3-ol (4-PIOL), a partial agonist at GABA(A) receptors, has been studied for its effects on recombinant human GABA(A) receptors. nih.gov It was found to induce whole-cell currents in a concentration-dependent manner, indicating its ability to modulate receptor function. nih.gov

Investigation of Protein-Protein Interaction Modulation

Targeting protein-protein interactions (PPIs) is an emerging field in drug discovery. The interaction between the cardiac transcription factors GATA4 and NKX2-5 is crucial for heart development and has been implicated in cardiac hypertrophy. acs.orgoulu.fi

GATA4/NKX2-5 Interaction:

Research has focused on identifying small molecules that can modulate the GATA4-NKX2-5 interaction. nih.govresearchgate.net An isoxazole-based compound was identified as an inhibitor of the transcriptional synergy between GATA4 and NKX2-5. researchgate.net Structure-activity relationship (SAR) studies revealed that an aromatic substituent on the isoxazole ring is important for this inhibitory activity. nih.gov These findings suggest that isoxazole derivatives could be developed as therapeutic agents for conditions like heart failure by targeting this specific PPI. oulu.fi

Elucidation of Molecular and Cellular Mechanisms of Action

Understanding the downstream effects of target engagement is crucial. For kinase inhibitors like the FLT3-targeting isoxazole derivatives, cellular mechanism assays have shown that they inhibit the phosphorylation of FLT3 and its downstream signaling proteins. nih.gov This leads to the suppression of proliferation and induction of apoptosis in cancer cells dependent on FLT3 signaling. mdpi.comnih.gov

Similarly, for compounds targeting the GATA4-NKX2-5 interaction, studies have shown that they can inhibit the DNA binding of these transcription factors in cardiomyocytes, providing a mechanism for their potential anti-hypertrophic effects. acs.org

Analysis of Cellular Pathway Perturbations

Derivatives of the isoxazolopyridine core have demonstrated the ability to interfere with fundamental cellular processes such as cell cycle progression and apoptosis, which are critical in cancer biology.

Cell Cycle Arrest: Certain lH-pyrazolo[3,4-b]quinolin-3-amine derivatives have been shown to cause cell cycle arrest in the sub-G1 phase in HCT-116 colon cancer cells. nih.gov Similarly, novel chalcone (B49325) derivatives have been found to induce cell cycle arrest at the G2/M phase in breast cancer cells. mdpi.com This disruption of the normal cell cycle can prevent the proliferation of cancer cells.

Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a key mechanism for many anticancer agents. The aforementioned lH-pyrazolo[3,4-b]quinolin-3-amine derivatives were observed to induce apoptosis in HCT-116 cells, characterized by chromatin condensation. nih.gov Chalcone methoxy (B1213986) derivatives have also been shown to increase the ratio of Bax/Bcl2 mRNA and the activity of caspases 3/7, both of which are markers of apoptosis. mdpi.com

Detailed Investigation of Molecular Interactions at the Active Site

The biological activity of a compound is intrinsically linked to its ability to interact with its molecular target. Studies on this compound derivatives have provided insights into these interactions.

Hydrogen Bonding: In the crystal structure of 5-amino-3-(4-pyrid-yl)isoxazole, the packing is stabilized by N-H⋯N hydrogen bonds, forming a two-dimensional supramolecular layer. nih.gov Molecular docking studies of some anticonvulsant compounds revealed the formation of two hydrogen bonds with Thr176 and Arg180 on the GABA-A receptor. mdpi.com

π-π Stacking: The planar aromatic rings present in these structures, such as the pyridine (B92270) and isoxazole rings, can engage in π-π stacking interactions. researchgate.netresearchgate.net These interactions contribute to the stability of the compound within the active site of a protein. The electron-rich nature of imidazole, a related five-membered ring, also enhances π-π interactions. nih.gov

Hydrophobic Interactions: In addition to hydrogen bonding and π-π stacking, hydrophobic interactions play a role in the binding of these compounds to their targets. For instance, certain derivatives with high anticonvulsant activity also displayed multiple hydrophobic interactions in docking studies. nih.gov

Efficacy Assessments in Relevant Preclinical Disease Models

The therapeutic potential of this compound derivatives has been evaluated in a range of preclinical models, both in vitro and in vivo.

In Vitro Cellular Models of Disease

Anticancer Activity: Derivatives of 3-aminoisoxazolo[5,4-b]pyridine have shown cytotoxic activity against various human and mouse tumor cell lines. nih.gov Specifically, 3-chloroacetyl- and 3-2-bromo-propionylaminoisoxazolo[5,4-b]pyridine exhibited inhibitory dose 50% (ID50) values within the range of the international activity criterion for synthetic agents. nih.gov Other isoxazole-based compounds have demonstrated potent anticancer activity against leukemia, colon cancer, and melanoma cell lines. nih.gov

Table 1: In Vitro Anticancer Activity of Isoxazole Derivatives

CompoundCell LineActivityReference
3-chloroacetylaminoisoxazolo[5,4-b]pyridine8 human or mouse tumor cell linesID50 < 4 µg/ml nih.gov
3-2-bromo-propionylaminoisoxazolo[5,4-b]pyridine8 human or mouse tumor cell linesID50 < 4 µg/ml nih.gov
Carboxamide 3cLeukemia (HL-60(TB), K-562, MOLT-4), Colon cancer (KM12), Melanoma (LOX IMVI)%GI = 70.79-92.21 at 10µM nih.gov
Compound 8Hepatocellular carcinoma (HepG2)IC50 = 0.84 µM nih.gov
Compound 10aHepatocellular carcinoma (HepG2)IC50 = 0.79 µM nih.gov
Compound 10cHepatocellular carcinoma (HepG2)IC50 = 0.69 µM nih.gov

Antibacterial Activity: Certain sulfonamide derivatives of isoxazolo[5,4-b]pyridine (B12869864) have shown antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli. nih.gov Additionally, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited strong antibacterial activity against several Gram-positive bacteria. nih.gov

Anti-inflammatory Assays: Isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives have been identified as dual inhibitors of COX-2 and 5-LOX, enzymes involved in the inflammatory response. nih.gov

Neurotropic Activity: Various derivatives have been synthesized and evaluated for their neurotropic effects. Some compounds displayed high anticonvulsant and psychotropic activities, with some surpassing the known antiepileptic drug ethosuximide (B1671622) in certain tests. mdpi.comnih.govnih.gov These compounds have shown efficacy in models of pentylenetetrazole-induced seizures and have also exhibited anxiolytic and antidepressant-like effects. nih.govmdpi.com

In Vivo Animal Models for Efficacy Evaluation

Xenograft Models: The in vivo anticancer potential of this class of compounds has been demonstrated in mouse xenograft models. Certain pyrazolo[3,4-d]pyrimidine-6-amine-based inhibitors significantly reduced tumor growth in a mouse PC3 xenograft model. nih.gov A highly rigid analogue, BI-2493, has shown efficacy in various KRAS mutant and wild-type amplified xenograft models. acs.org

Infectious Disease Models: While in vitro antibacterial activity has been established, further in vivo studies in infectious disease models are needed to fully assess the therapeutic potential of these compounds.

Neurotropic Activity Models: In animal models, certain derivatives have shown high anticonvulsant activity, particularly in antagonizing pentylenetetrazol-induced convulsions. mdpi.comnih.govnih.gov These compounds were also found to have favorable therapeutic indices and did not cause myorelaxation at the tested doses. mdpi.comnih.gov

Selectivity Profiling and Assessment of Off-Target Binding in Preclinical Contexts

Selectivity is a crucial aspect of drug development, as it minimizes the potential for off-target effects. Research on isoxazole derivatives has included assessments of their selectivity. For example, isoxazole-based carboxamides, ureates, and hydrazones were evaluated for their potential as selective inhibitors of VEGFR2. nih.gov In the context of anti-inflammatory agents, certain isoxazolo[4,5-d]pyridazin-4(5H)-one analogs were identified as dual COX-2/5-LOX inhibitors, indicating a specific, yet dual, target profile. nih.gov Furthermore, some pyrazolo[3,4-d]pyrimidine-6-amine-based compounds were identified as potent TRAP1 and Hsp90 inhibitors, with structure-based design guiding the optimization of their potency and selectivity. nih.gov

Structure Activity Relationship Sar Studies and Principles of Rational Drug Design for 5 Pyridin 4 Yl Isoxazol 3 Amine Analogs

Identification of Crucial Pharmacophoric Elements within the 5-(Pyridin-4-yl)isoxazol-3-amine Scaffold

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound scaffold, several key elements constitute its pharmacophore, enabling critical interactions with biological targets, such as the ATP-binding site of protein kinases.

The primary pharmacophoric features are:

The Pyridine (B92270) Ring: The nitrogen atom in the pyridine ring typically acts as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor residue (like a backbone N-H) in the hinge region of many kinases. The aromatic nature of the ring also allows for potential π-π stacking interactions. nih.gov

The Isoxazole (B147169) Ring: This five-membered heterocycle acts as a central, rigid linker that correctly orients the pyridine ring and the C-3 amine group. The isoxazole's nitrogen and oxygen atoms are potential hydrogen bond acceptors, contributing to the molecule's solubility and interaction profile. acs.org The specific 3,5-disubstitution pattern is often critical for optimal activity. nih.gov

The C-3 Amine Group: The primary amine at the C-3 position of the isoxazole ring is a vital hydrogen bond donor. It frequently engages with hydrogen bond acceptor residues (such as backbone carbonyl oxygens) within the target protein, providing a key anchoring point for the inhibitor. nih.govmjbas.com Its presence is often considered essential for potent inhibitory activity.

Together, these elements create a "hinge-binding" motif common to many kinase inhibitors, where the pyridine nitrogen interacts with the "hinge" of the kinase, and the C-3 amine provides an additional anchoring point.

Analysis of the Impact of Systematic Structural Modifications on Biological Activity and Selectivity

Systematic modification of the this compound scaffold is a cornerstone of medicinal chemistry efforts to fine-tune its biological profile.

While specific SAR data for substitutions on the pyridine ring of this compound is not extensively available in public literature, valuable insights can be drawn from closely related 3-amino-5-arylisoxazole analogs. Studies on these related compounds, where the pyridine is replaced by a substituted phenyl ring, demonstrate that the nature and position of substituents on this aryl moiety significantly modulate activity. These findings provide a strong basis for predicting the effects of substitution on the pyridine ring.

For instance, introducing small, electron-withdrawing, or lipophilic groups can enhance potency, often by accessing specific sub-pockets within the target's binding site or by influencing the electronic properties of the core scaffold.

Table 1: Inferred Structure-Activity Relationship of Substitutions on the Aryl/Heteroaryl Ring of 3-Amino-5-arylisoxazole Analogs (Data inferred from studies on related kinase inhibitor scaffolds)

Substituent (R) on Aryl RingPositionEffect on Activity (General Trend)Rationale
Hydrogen-Baseline ActivityUnsubstituted reference compound.
Methyl, EthylOrtho, MetaOften increases potencyFills small hydrophobic pockets near the hinge region.
Methoxy (B1213986)Meta, ParaVariable; can increase or decrease potencyCan provide an additional H-bond acceptor but may also introduce steric clashes.
Fluoro, ChloroMeta, ParaOften increases potencyCan enhance binding affinity through favorable electronic interactions or by displacing water molecules.
TrifluoromethylMetaOften significantly increases potencyStrong electron-withdrawing group that can form specific interactions and improve metabolic stability.
CyanoParaCan increase potencyPotent hydrogen bond acceptor and polar group.

This table is illustrative and based on general principles observed in related chemical series.

The substitution pattern on the isoxazole ring is critical for activity. The placement of the pyridine ring at the C-5 position and the amine group at the C-3 position is not arbitrary. In many kinase inhibitor series, this specific 3,5-disubstitution pattern is optimal for spanning the distance between the hinge region and other key interaction points.

Recent studies on isoxazole-based KRAS inhibitors have highlighted the importance of regio-isomeric control. In one case, an isoxazole analog showed weaker cellular activity compared to its 1,2,4-oxadiazole (B8745197) counterpart, and a regioisomeric isoxazole analog was even less potent, demonstrating that the precise arrangement of heteroatoms within the five-membered ring is crucial for establishing the correct hydrogen bonding network with the target protein. nih.gov

Furthermore, introducing substituents at the C-4 position of the isoxazole ring can have a profound impact. For example, in a series of trisubstituted isoxazole RORγt ligands, modifications at the C-4 position were explored to improve potency and specificity. Adding substituents at this position can introduce new vectors for interaction with the protein surface or, conversely, lead to steric hindrance, depending on the topology of the binding site.

The primary amine at the C-3 position is almost universally a critical interaction point for 3-aminoisoxazole-based inhibitors. Its ability to act as a hydrogen bond donor is fundamental to its anchoring role. nih.govmjbas.com Any modification that removes or obstructs this hydrogen-bonding capability typically leads to a dramatic loss of biological activity.

SAR studies across various related scaffolds consistently demonstrate this principle.

Table 2: Effect of Modifying the C-3 Amine Group in 3-Aminoisoxazole and Related Scaffolds (Data inferred from SAR studies on various kinase inhibitor series)

Modification of C-3 AmineResulting GroupEffect on Activity (General Trend)Rationale
No Modification-NH₂High PotencyActs as a crucial hydrogen bond donor.
Methylation-NHCH₃Significant decrease in potencySteric hindrance and loss of one hydrogen bond donor.
Di-methylation-N(CH₃)₂Abolished activityComplete loss of hydrogen bond donating capacity.
Acetylation-NHC(O)CH₃Abolished or severely reduced activityThe electron-withdrawing acetyl group reduces the hydrogen bond donating strength and adds steric bulk.
Replacement with Hydroxyl-OHSignificant decrease in potencyWhile a hydrogen bond donor, the geometry and electronic character differ from an amine, leading to suboptimal interactions.

These findings underscore the necessity of the unsubstituted primary amine for high-affinity binding in many target classes.

Rational Design Principles for the Development of Novel this compound Analogs

Rational drug design leverages SAR insights to create new analogs with improved properties such as increased potency, enhanced selectivity against off-target proteins, better metabolic stability, and improved solubility.

Pyridine Ring Replacements: The pyridine ring is often a target for bioisosteric replacement to modulate basicity, improve selectivity, or explore new interactions.

Pyrimidine (B1678525): Replacing the pyridine with a pyrimidine introduces an additional hydrogen bond acceptor, which can be exploited to gain affinity and selectivity if a corresponding donor is available on the protein. This switch can also alter the molecule's pKa and metabolic profile. nih.gov

Substituted Phenyl: A classic bioisostere for pyridine is a phenyl ring with an electron-withdrawing substituent (e.g., cyano or nitro group) to mimic the pyridine's electron-deficient nature. nih.gov

Other Heterocycles: Depending on the target, other nitrogen-containing heterocycles like pyrazines or indazoles can serve as effective replacements.

Saturated Rings: In some cases, replacing the aromatic pyridine with a saturated mimetic, such as 3-azabicyclo[3.1.1]heptane, can dramatically improve physicochemical properties like solubility and metabolic stability while maintaining the correct vector for binding. acs.org

Isoxazole Ring Replacements: The isoxazole ring itself can be replaced to alter the geometry and electronic properties of the central scaffold.

Pyrazole (B372694): A pyrazole ring is a common bioisostere for an isoxazole. It maintains a five-membered heterocyclic core but presents a different arrangement of hydrogen bond donors and acceptors, which can be leveraged to fine-tune selectivity.

Oxadiazole: 1,2,4-oxadiazole or 1,3,4-oxadiazole (B1194373) rings are frequently used as replacements for isoxazoles or as bioisosteres of ester and amide groups. The choice of isomer can subtly alter the angle and distance between the flanking substituents (the pyridine and the amine group), which can have a significant impact on biological activity. nih.gov

Triazole: A 1,2,3-triazole ring, often accessible through "click chemistry," can also function as a stable replacement for the isoxazole core, offering a different electronic and steric profile.

By systematically applying these SAR and rational design principles, medicinal chemists can effectively navigate chemical space to develop optimized analogs of this compound with superior therapeutic potential.

Scaffold Hopping Methodologies for Structural Diversification

Scaffold hopping is a crucial strategy in medicinal chemistry that involves replacing the core structure (scaffold) of a known active compound with a different, often structurally distinct, core while preserving the essential pharmacophoric features responsible for biological activity. niper.gov.in This technique is instrumental in discovering novel intellectual property, improving physicochemical or pharmacokinetic properties, and overcoming toxicity issues associated with the original scaffold. niper.gov.in

Methodologies for scaffold hopping range from bioisosteric replacement of atoms or rings to more abstract, computer-aided, topology-based approaches. namiki-s.co.jp A prominent example of this strategy can be observed in the development of kinase inhibitors. For instance, in an effort to discover new inhibitors for Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML), researchers have employed scaffold hopping starting from known inhibitors like Linifanib. researchgate.net

In one such study, a scaffold-hopping protocol was designed to replace the core of Linifanib, leading to the synthesis of novel 6-phenylisoxazolo[3,4-b]pyridin-3-amine derivatives. researchgate.net This represents a shift from the original scaffold to a related but distinct isoxazole-pyridine fused system. The rationale was to maintain key binding interactions while creating a novel chemical series.

Table 1: Example of Scaffold Hopping for Kinase Inhibitor Design

Starting Scaffold Target Hopping Strategy Resulting Scaffold Key Finding

This example, while not starting from this compound itself, illustrates the power of scaffold hopping to generate structurally diverse analogs within the broader isoxazole-pyridine chemical space, aiming to identify new lead compounds with improved therapeutic potential. researchgate.net

Exploration of Linker Chemistry and Hybrid Compound Design

Linker and Substituent Exploration in a Bioisosteric Analog

While direct studies on the linker chemistry of this compound are limited, valuable insights can be drawn from its close bioisostere, 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine. The replacement of the isoxazole ring with a 1,3,4-thiadiazole (B1197879) ring represents a common bioisosteric substitution. estranky.sk In a study aimed at developing inhibitors for Bloom helicase (BLM), a series of derivatives based on this thiadiazole scaffold were synthesized and evaluated. nih.govresearchgate.net

The structure-activity relationship (SAR) was explored by modifying the urea (B33335) linker attached to the 2-amine position and the terminal phenyl ring.

Table 2: SAR of 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine Derivatives as BLM Inhibitors

Compound R Group (Substitution on terminal phenyl) BLM Helicase IC₅₀ (μM)
ML216 3,4-dichloro ~1.0
4a H > 50

| 4c | 3-pyridyl (replacing phenyl) | 3.5 |

Data sourced from studies on BLM inhibitors. nih.gov

The findings revealed that the nature of the substituent on the terminal phenyl ring, connected via a urea linker, was critical for activity. A change from the 4-pyridyl group on the core to a 3-pyridyl analog (4c) retained comparable activity, whereas replacement with an unsubstituted phenyl ring (4a) led to inactivity. nih.gov This highlights the sensitivity of the target protein to the electronic and steric properties of the moieties connected through the linker.

Hybrid Compound Design via C5-Position Modification

In a different approach related to hybrid design, researchers have modified the C5 position of a 4-(pyridin-4-yl)isoxazole core. Although this involves a different isomer—3-(4-fluorophenyl)-4-(pyridin-4-yl)isoxazole—the strategy of attaching complex scaffolds to the core is illustrative. To achieve selectivity for casein kinase (CK) 1 isoforms, chiral iminosugar scaffolds were attached to the C5 position of the isoxazole ring. nih.gov This position was chosen to allow the appended scaffold to interact with the solvent-accessible region of the kinase's ATP binding pocket. nih.gov

Table 3: Hybrid Compound Design by C5-Iminosugar Modification

Compound Appended Scaffold at C5 Target Key Activity

| (-)-34 | Chiral Iminosugar | CK1δ/ε | IC₅₀ of 1 μM for CK1δ, with enhanced selectivity. nih.gov |

This work demonstrates a sophisticated hybrid design strategy where a large, chiral moiety is linked to the core heterocycle to impart enhanced affinity and isoform selectivity. nih.gov Such an approach could theoretically be applied to the this compound scaffold to create novel hybrid molecules with tailored biological activities.

Computational Chemistry and Molecular Modeling Applications in 5 Pyridin 4 Yl Isoxazol 3 Amine Research

Molecular Docking Simulations for Detailed Ligand-Target Interaction Analysis

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives and analogs of 5-(Pyridin-4-yl)isoxazol-3-amine, docking studies have been instrumental in elucidating their mechanism of action at a molecular level.

Characterization of Target Active Site Geometry and Chemical Environment

Molecular docking simulations are crucial for understanding how ligands, such as pyridinyl-isoxazole derivatives, fit within the active site of a biological target. For instance, in studies of novel amide derivatives of 1,3,4-thiadiazolyl pyridinyl isoxazoles as potential anticancer agents, molecular docking was used to investigate their binding to the Tubulin B chain receptor. tandfonline.com Similarly, docking studies on pyridinylpyrazole and pyridinylisoxazole derivatives have helped to characterize their interaction with the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory drug design. nih.gov

These simulations reveal the specific amino acid residues that form the binding pocket and the nature of the chemical environment (hydrophobic, hydrophilic, or charged). For example, in the investigation of isoxazole-carboxamide derivatives as COX inhibitors, docking studies identified that substitutions on the phenyl rings could orient the 5-methyl-isoxazole ring into a secondary binding pocket, facilitating ideal interactions with the COX-2 enzyme. nih.gov This detailed characterization of the active site is the first step in understanding the structure-activity relationship (SAR) and designing more potent and selective inhibitors.

Prediction of Binding Modes and Relative Binding Affinities

A primary output of molecular docking is the prediction of the most stable binding pose of a ligand in the active site of a protein. This includes identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For a series of 5-Aryl-3-(pyridine-3-yl)isoxazole hybrids, docking studies predicted their binding modes within the active site of a liver cancer-associated protein (PDB ID: 4MMH), with the results showing good docking scores. researchgate.net

Docking programs calculate a score that estimates the binding affinity, which helps in ranking different compounds. In a study of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents, docking against the α-amylase enzyme showed that one of the synthesized compounds had a superior docking score of -7.43 kcal/mol, indicating strong binding potential. nih.gov These predicted affinities, while not a perfect substitute for experimental validation, are invaluable for prioritizing which novel compounds should be synthesized and tested, thereby saving significant time and resources.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, showing how the complex behaves over time. MD simulations are used to assess the stability of the predicted binding pose and to analyze the conformational changes in both the ligand and the protein upon binding.

For example, MD simulations were performed on isoxazolidine (B1194047) derivatives targeting the EGFR receptor. These simulations helped to confirm the stability of the ligand-protein complex predicted by docking. researchgate.net In another study on thiazolo[3,2-a]pyridine derivatives, MD simulations showed that the ligand-protein complex stabilized after 25 nanoseconds, with only minor fluctuations, confirming a stable binding. nih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are key metrics from MD simulations that provide insights into the stability of the complex and the flexibility of individual amino acid residues, respectively. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the efficacy of new, untested compounds.

For a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles, QSAR studies were conducted to correlate their structural features with their anti-inflammatory activity. nih.govresearchgate.net The resulting models showed a strong correlation between the observed and predicted activities, indicating the reliability of the model for designing new, more potent anti-inflammatory agents. nih.govresearchgate.net These models can highlight the importance of certain descriptors, such as electronic, steric, or hydrophobic properties, in determining the biological activity of the isoxazole (B147169) derivatives. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Preclinical Candidate Selection

The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction has become a standard practice in early-stage drug discovery to filter out compounds that are likely to fail later in development due to poor pharmacokinetics.

Various web-based tools and software packages, such as SwissADME and pkCSM, are used to calculate properties like aqueous solubility, gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. nih.govmdpi.com For a series of quinoxaline-isoxazole-piperazine conjugates designed as EGFR inhibitors, in silico ADMET studies were performed to ensure that the most potent compounds also possessed drug-like pharmacokinetic profiles. The results confirmed that the lead compounds adhered to established rules for drug-likeness, such as Lipinski's rule of five. nih.gov Similarly, for isoxazole substituted 9-aminoacridines, in-silico ADMET screening was performed using the QikProp module to assess their drug-like properties. ju.edu.jo

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target. This pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds that match these features, a process known as virtual screening.

This approach has been successfully used in the discovery of inhibitors for various protein targets. For instance, a structure-based pharmacophore model was generated from the crystal structure of the Akt2 protein in complex with an inhibitor. nih.gov This model, consisting of a hydrogen bond acceptor, a hydrophobic feature, and an aromatic ring, was then used to screen for new potential inhibitors. nih.gov In another example, an e-pharmacophore model was developed for the Pin1 enzyme to screen for novel phytochemical inhibitors. frontiersin.org This methodology allows for the rapid identification of diverse chemical scaffolds that could serve as starting points for the development of new drugs based on the pyridinyl-isoxazole core.

Potential Therapeutic Applications and Future Research Directions for 5 Pyridin 4 Yl Isoxazol 3 Amine Preclinical Focus

Exploration of Promising Disease Areas Based on Preclinical Efficacy

The unique structural combination of a pyridine (B92270) ring and an isoxazole (B147169) ring has endowed 5-(pyridin-4-yl)isoxazol-3-amine derivatives with a diverse pharmacological profile. nih.govsmolecule.com Preclinical research has highlighted their potential in several key therapeutic areas.

Oncology

Isoxazole derivatives have shown significant potential as anticancer agents. nih.govnih.gov The isoxazole scaffold is a key component in a variety of compounds that exhibit broad-spectrum anticancer activity. nih.gov

Broad-Spectrum Anticancer Activity:

Derivatives of the isoxazole family have demonstrated cytotoxic effects against a range of human cancer cell lines. nih.govacs.org For instance, certain isoxazolo[5',4':5,6]pyrido[2,3-b]indoles have shown potent anticancer activity, with some analogs being comparable to the reference drug Cisplatin. nih.gov Similarly, isoxazole-piperazine derivatives have exhibited strong cytotoxicity against human liver and breast cancer cell lines. nih.gov The mechanism of action for some of these compounds involves the inhibition of cell survival pathways and the activation of apoptosis. nih.gov

Furthermore, some isothiazolo[5,4-b]pyridine (B1251151) derivatives have exhibited a broad spectrum of anticancer action in preliminary in vitro studies. nih.gov The structural similarity of oxazolo[5,4-d]pyrimidines to nucleic purine (B94841) bases makes them promising candidates for anticancer therapies, with some derivatives showing potent activity against colon adenocarcinoma cell lines. nih.gov

Table 1: Preclinical Anticancer Activity of Isoxazole Derivatives
Derivative ClassCancer Cell LinesObserved EffectReference
Isoxazolo[5',4':5,6]pyrido[2,3-b]indolesVarious human cancer cell linesPotent anticancer activity, comparable to Cisplatin nih.gov
Isoxazole-piperazine derivativesHuman liver (Huh7, Mahlavu) and breast (MCF-7) cancer cell linesStrong cytotoxicity (IC50 values from 0.3 to 3.7 µM) nih.gov
Isothiazolo[5,4-b]pyridine derivativesVarious cancer cell linesBroad-spectrum anticancer action nih.gov
Oxazolo[5,4-d]pyrimidine derivativesColon adenocarcinoma (HT29)Potent cytotoxic activity nih.gov
Benzopyran-4-one-isoxazole hybridsLeukemia and breast cancer cell linesSelective antiproliferative activity mdpi.com

Infectious Diseases

The isoxazole nucleus is a key feature in compounds with a broad range of antimicrobial activities. ijrrjournal.comresearchgate.net Derivatives have shown promise in antibacterial, antitubercular, and antiviral applications. nih.gov

Antibacterial and Antitubercular Applications:

Isoxazole derivatives have been evaluated for their in vitro antibacterial activity against various strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. ijrrjournal.com Some derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. nih.gov The antimicrobial potential of these compounds is often attributed to the isoxazole ring. researchgate.net

In the context of tuberculosis, a series of substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides have demonstrated inhibitory activity against Mycobacterium tuberculosis strains. nih.gov Further optimization of these compounds has led to derivatives with good antitubercular activity against both drug-susceptible and drug-resistant strains. nih.gov Additionally, some 5-nitrofuran-triazole conjugates have shown promising antitubercular activity. nih.gov

Antiviral Applications:

Pyridine-containing heterocycles have demonstrated good antiviral activity against a variety of viruses, including HIV, hepatitis C virus (HCV), and hepatitis B virus (HBV). nih.gov The mechanism of action can involve the inhibition of viral replication cycles through various pathways. nih.gov Specifically, isoxazole derivatives have been investigated for their antiviral properties. For instance, novel [(biphenyloxy)propyl]isoxazole derivatives have been shown to be potential inhibitors of human rhinovirus 2 (HRV-2) and coxsackievirus B3 (CVB3) replication. psu.edu Pyrazole (B372694) and isoxazole-containing heterocycles have also been identified with antiviral activity against herpes simplex type-1. mdpi.com

Table 2: Preclinical Activity of Isoxazole Derivatives in Infectious Diseases
ApplicationDerivative Class/CompoundTarget Organism/VirusObserved EffectReference
AntibacterialPyridinylisoxazole derivativesGram-negative bacteria (e.g., P. aeruginosa, E. coli)Distinctive activity nih.gov
Antitubercular5-(2-aminothiazol-4-yl)isoxazole-3-carboxamidesMycobacterium tuberculosisGrowth inhibitory activity nih.gov
Antitubercular5-nitrofuran-triazole conjugatesMycobacterium tuberculosis H37RvPromising activity (MIC of 0.25 μg/ml for one compound) nih.gov
Antiviral[(biphenyloxy)propyl]isoxazole derivativesHuman rhinovirus 2 (HRV-2), Coxsackievirus B3 (CVB3)Inhibition of viral replication psu.edu
AntiviralPyrazole and isoxazole-containing heterocyclesHerpes simplex type-1 (HSV-1)Reduced number of HSV-1 plaques mdpi.com

Neurological and Psychiatric Disorders

Isoxazole derivatives have been investigated for their potential in treating a variety of neurological and psychiatric conditions due to their diverse biological activities. nih.gov

Anticonvulsant, Anxiolytic, and Antidepressant-like Effects:

Certain isoxazole derivatives have shown potent anticonvulsant activity in preclinical models. researchgate.net For example, a series of isoxazolyl enaminones demonstrated significant anti-maximal electroshock activity. researchgate.net The diphenylmethyl group in the piperazine (B1678402) ring of some pyrazolo[3,4-c]-2,7-naphthyridines and related compounds has been found to be beneficial for anticonvulsant activity. nih.gov

Furthermore, some of these compounds also exhibit psychotropic effects, including anxiolytic and antidepressant-like activities. nih.gov Novel annulated pyrrolo google.comresearchgate.netbenzodiazepines have also been synthesized and evaluated for their anticonvulsant, sedative, and anxiolytic activities. mdpi.com

Cognitive Enhancement:

Isoxazole compounds have been identified as selective and potent cholinergic ligands at neuronal nicotinic receptors, suggesting their potential use in treating cognitive disorders characterized by decreased cholinergic function. google.com They have also shown potential for treating alcohol intoxication. google.com Additionally, a new series of isoxazoline-based amino alcohols have been reported as activators of human brain carbonic anhydrases, which may have therapeutic applications in aging, epilepsy, or neurodegeneration. nih.gov

Table 3: Preclinical Activity of Isoxazole Derivatives in Neurological and Psychiatric Disorders
ApplicationDerivative Class/CompoundPreclinical Model/TargetObserved EffectReference
AnticonvulsantIsoxazolyl enaminonesMaximal electroshock (MES) testPotent anti-MES activity researchgate.net
Anticonvulsant, AnxiolyticPiperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridinesPentylenetetrazole and thiosemicarbazide-induced convulsions, Elevated Plus MazeHigh anticonvulsant and psychotropic activities nih.gov
Cognitive EnhancementIsoxazole compoundsNeuronal nicotinic receptorsSelective and potent cholinergic ligands google.com
Cognitive EnhancementIsoxazoline-based amino alcoholsHuman brain carbonic anhydrasesActivation of hCA II and hCA VII nih.gov

Inflammatory and Autoimmune Conditions

Isoxazole derivatives are a significant class of compounds with potential as anti-inflammatory and immunomodulatory agents. nih.goviasp-pain.org

Anti-inflammatory Properties:

A number of isoxazole derivatives have demonstrated potent anti-inflammatory activity in preclinical models. nih.govresearchgate.net Some substituted pyridinylisoxazole derivatives have exhibited significant anti-inflammatory and analgesic activities. nih.gov The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, with some showing good COX-2 inhibitory activity and weak inhibition of COX-1. nih.gov

Immunomodulation:

Isoxazole derivatives have been shown to possess immunoregulatory properties, including both immunosuppressive and immunostimulatory effects. nih.gov Certain derivatives can inhibit the proliferation of peripheral blood mononuclear cells and the production of pro-inflammatory cytokines like TNF-α. researchgate.net This suggests their potential therapeutic utility in autoimmune disorders and other conditions with an inflammatory component. nih.gov

Table 4: Preclinical Activity of Isoxazole Derivatives in Inflammatory and Autoimmune Conditions
ApplicationDerivative Class/CompoundPreclinical Model/TargetObserved EffectReference
Anti-inflammatorySubstituted pyridinylisoxazole derivativesFormalin-induced paw edema, COX-1/COX-2 inhibitionSignificant anti-inflammatory and analgesic activities, good COX-2 inhibition nih.gov
Anti-inflammatorySubstituted-isoxazole derivativesCarrageenan-induced rat paw edemaSignificant in vivo anti-inflammatory potential researchgate.net
Immunosuppressive5-amino-N'-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3)Human whole blood cell cultures, Jurkat cellsInhibition of LPS-induced TNF-α production, pro-apoptotic action researchgate.net

Other Emerging Pharmacological Applications

The therapeutic potential of isoxazole derivatives extends beyond the previously mentioned areas, with preclinical evidence suggesting applications in metabolic disorders and as antioxidants.

Anti-diabetic Properties:

Pyridine derivatives have shown a broad range of biological activities, including anti-diabetic effects. nih.gov While specific preclinical data on this compound for diabetes is emerging, the broader class of isoxazole derivatives has been explored for this application. nih.gov

Antioxidant Properties:

Several novel isoxazole derivatives have been synthesized and evaluated for their antioxidant activities. researchgate.net Some compounds have exhibited notable antioxidant potential. researchgate.net Additionally, hybrid compounds incorporating both quinazolin-4(3H)-one and isoxazole moieties have demonstrated significant radical scavenging activity in DPPH assays. mdpi.com

Table 5: Emerging Preclinical Applications of Isoxazole Derivatives
ApplicationDerivative Class/CompoundPreclinical Model/AssayObserved EffectReference
Anti-diabeticPyridine derivativesGeneral screeningReported anti-diabetic activity nih.gov
AntioxidantNovel isoxazole derivativesAntioxidant assaysNotable antioxidant activities researchgate.net
AntioxidantQuinazolin-4(3H)-one-isoxazole hybridsDPPH radical scavenging assaySignificant radical scavenging activity mdpi.com

Comparative Analysis of this compound with Existing Preclinical Candidates and Reference Compounds

A comprehensive comparative analysis of this compound with existing preclinical candidates is essential to understand its potential advantages and position in the drug discovery landscape.

In the realm of oncology , certain isoxazolo[5',4':5,6]pyrido[2,3-b]indole derivatives have demonstrated anticancer activity comparable to the established chemotherapeutic agent, Cisplatin. nih.gov This suggests that the isoxazole scaffold can be a foundation for developing potent anticancer drugs.

For infectious diseases , some 5-nitrofuran-triazole conjugates have shown antitubercular activity equipotent to the standard drug Ciprofloxacin against certain bacterial strains. nih.gov This highlights the potential of isoxazole-containing compounds to rival existing antibiotics.

In the context of neurological disorders , the anticonvulsant effects of some novel benzodiazepine (B76468) derivatives have been compared to diazepam, with one compound showing no significant difference in potency. mdpi.com This indicates that isoxazole-related structures could offer alternative therapeutic options with potentially different side-effect profiles.

Regarding inflammatory conditions , the anti-inflammatory potency of some indolyl–isoxazolidines has been found to be comparable to that of indomethacin (B1671933) in preclinical tests. nih.gov This positions them as promising candidates for the development of new anti-inflammatory drugs.

The development of new drugs with improved safety and efficacy is a constant challenge in the pharmaceutical industry. mdpi.com The diverse and potent preclinical activities of this compound and its derivatives suggest that this chemical scaffold holds significant promise for the development of novel therapeutics across a range of diseases. Further research, including in vivo studies and detailed structure-activity relationship analyses, will be crucial in realizing the full therapeutic potential of this versatile compound class.

Strategies for Lead Optimization Towards Enhanced Potency, Selectivity, and In Vivo Performance

Lead optimization is a critical phase in drug discovery, aiming to refine the properties of a promising compound to enhance its therapeutic potential. Based on structure-activity relationship (SAR) studies of related isoxazole and pyridine derivatives, several strategies can be proposed for the optimization of this compound.

A primary strategy involves modifying the compound's core structure to improve metabolic stability and potency. Research on isoxazole-containing KRAS inhibitors has shown that introducing rigid structural elements, such as spirocycles, can lead to significant improvements. For instance, the creation of a spiro-analog of an isoxazole-based inhibitor resulted in a slight potency improvement and, more importantly, reduced clearance in mouse and human liver microsomes. acs.orgacs.org This suggests that creating more rigid derivatives of this compound could enhance its in vivo performance.

Another key optimization approach is the modification of linker groups and substituents. Studies on allosteric RORγt inverse agonists with an isoxazole core revealed that the nature of the linker connecting different parts of the molecule is crucial for potency. dundee.ac.uk A compound with an ether linker was found to be highly potent, while replacing it with a thioether linkage resulted in a significant drop in activity, likely due to changes in bond angles and conformational preferences. dundee.ac.uk Similarly, the electronic properties of substituents on the pyridine ring can be tuned. For related pyridine derivatives, the introduction of electron-donating groups, particularly amine-based donors, has been shown to enhance biological activity. mdpi.com Conversely, adding strong electron-withdrawing groups can lead to a substantial reduction in potency. mdpi.comnih.gov

X-ray crystallography can be a powerful guide in this process, providing detailed insights into how analogs bind to their targets. For example, co-crystal structures of isoxazole derivatives with the RORγt ligand-binding domain (LBD) confirmed high-binding affinity and helped rationalize the observed potency of different analogs. dundee.ac.uk

Table 1: Potential Lead Optimization Strategies
StrategyModification ExampleObserved/Potential EffectAnalog Context/Source
Increase Structural RigidityIntroduction of a spirocyclic systemEnhanced metabolic stability and improved potency.KRAS Inhibitors acs.orgacs.org
Linker ModificationVarying linkers (e.g., ether, thioether, amine)Modulation of potency through conformational and bond angle changes.RORγt Inverse Agonists dundee.ac.uk
Substituent TuningAddition of electron-donating groups to aromatic ringsIncreased biological activity.Pyrazolo[1,5-a]pyrimidine Analogs mdpi.com
Guided Drug DesignUse of X-ray crystallographyRational design of high-affinity binders.RORγt Inverse Agonists dundee.ac.uk

Development and Utilization of Advanced Preclinical Models for Further Evaluation

To thoroughly evaluate the therapeutic potential of this compound and its optimized analogs, a suite of advanced preclinical models is essential. These models span from in vitro biochemical and cellular assays to in vivo animal studies.

In Vitro Models: Initial screening would involve a battery of in vitro assays. Cellular proliferation assays are fundamental for anticancer research; for example, the KRAS-dependent Ba/F3 cell line has been used to assess the antiproliferative effects of isoxazole derivatives. acs.org For evaluating potential antitumor activity, a panel of human cancer cell lines, such as epidermoid carcinoma (A431), prostate cancer (22Rv1), and breast cancer (MCF-7), can be employed. bioworld.com

Biochemical assays are crucial for determining a compound's direct effect on a molecular target. A TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) coactivator recruitment assay, for instance, has been used to measure the potency of isoxazole compounds as RORγt inverse agonists. dundee.ac.uk To assess metabolic stability, a key determinant of in vivo performance, assays using mouse and human liver microsomes are standard practice. acs.orgacs.org Furthermore, assays to test for specific activities, such as antioxidant potential through DPPH free radical scavenging, can reveal additional therapeutic properties. nih.gov

In Vivo Models: Promising candidates from in vitro testing would advance to in vivo evaluation. For anticancer applications, xenograft models are the gold standard. In these models, human tumor cells are implanted in immunocompromised mice to assess a compound's efficacy and tolerability in a living organism. nih.gov For other potential applications, such as antioxidant effects, specific in vivo models can be utilized. One such study used male mice to demonstrate that an isoxazole derivative exhibited a twofold greater total antioxidant capacity compared to the control. nih.gov Preclinical rodent models of diseases like Parkinson's have also been established to test the efficacy of related heterocyclic compounds. nih.gov

Table 2: Advanced Preclinical Models for Evaluation
Model TypeSpecific Model/AssayPurpose of EvaluationContext from Analog Studies
In Vitro CellularCancer Cell Lines (A431, 22Rv1, MCF-7)Screening for antiproliferative activity.Isoxazole-thiazole hybrids bioworld.com
In Vitro CellularKRAS-dependent Ba/F3 CellsAssessing potency against specific oncogenic pathways.KRAS Inhibitors acs.org
In Vitro BiochemicalTR-FRET Coactivator RecruitmentMeasuring potency and binding affinity to nuclear receptors.RORγt Inverse Agonists dundee.ac.uk
In Vitro MetabolicMouse and Human Liver MicrosomesDetermining metabolic stability and clearance rates.KRAS Inhibitors acs.orgacs.org
In Vivo EfficacyTumor Xenograft ModelsEvaluating antitumor efficacy and tolerability.FLT3 Inhibitors nih.gov
In Vivo PharmacodynamicMouse models for antioxidant capacityAssessing in vivo antioxidant properties.Isoxazole-carboxamides nih.gov

Identification of Unexplored Molecular Targets and Novel Therapeutic Avenues for this compound and its Analogs

The chemical architecture of this compound suggests that it and its analogs could interact with a diverse range of biological targets, opening up novel therapeutic avenues beyond a single disease area.

One promising area is oncology, with potential targets like Heat Shock Protein 90 (HSP90) . Fused polycyclic compounds containing both isoxazole and thiazole (B1198619) moieties have shown the ability to target HSP90, leading to potent antiproliferative effects in breast cancer cells by affecting its client proteins. bioworld.com Another relevant target class is cytochrome P450 enzymes . Specifically, isoxazolo[4,5-b]pyridines, which are structurally related to the compound of interest, were found to inhibit CYP17, an enzyme involved in androgen biosynthesis, suggesting potential applications in hormone-dependent cancers like prostate cancer. nih.gov

In the realm of neurodegenerative diseases, analogs such as the 1H-pyrazolo[4,3-b]pyridine-3-amine scaffold have been developed as potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4) . nih.govnih.gov These compounds have demonstrated efficacy in preclinical rodent models of Parkinson's disease, highlighting a potential application for appropriately substituted this compound analogs in neurology.

Furthermore, the isoxazole ring is a common feature in compounds with antimicrobial activity. nih.gov Research on pyrazolo[1,5-a]pyrimidines, another related heterocyclic system, has identified potent inhibitors of mycobacterial ATP synthase , a critical enzyme for Mycobacterium tuberculosis. mdpi.com This points towards a potential, albeit less explored, avenue for developing novel antitubercular agents based on the this compound scaffold.

Table 3: Potential Unexplored Molecular Targets and Therapeutic Avenues
Potential Molecular TargetTherapeutic AvenueEvidence from Analogous Compounds
Heat Shock Protein 90 (HSP90)Oncology (e.g., Breast Cancer)Isoxazole-thiazole polycyclic compounds show antiproliferative effects via HSP90 inhibition. bioworld.com
Metabotropic Glutamate Receptor 4 (mGlu4)Neurology (e.g., Parkinson's Disease)Pyrazolo[4,3-b]pyridine analogs act as potent mGlu4 positive allosteric modulators. nih.govnih.gov
Cytochrome P450 CYP17Oncology (e.g., Prostate Cancer)Isoxazolo[4,5-b]pyridines inhibit CYP17, which is involved in androgen biosynthesis. nih.gov
Mycobacterial ATP synthaseInfectious Disease (Tuberculosis)Pyrazolo[1,5-a]pyrimidine analogs are potent inhibitors of this essential bacterial enzyme. mdpi.com

Q & A

Q. Key Reaction Conditions

ReactantConditionsYieldReference
Alkyl halides + triazoleAlkaline methanol, RT70-85%
Bromo-ketone + ureaDMF, 433 K, microwave, 10 min81%

What spectroscopic techniques are recommended for characterizing this compound?

Basic
Characterization relies on:

  • 1H/13C-NMR : Confirms proton environments and carbon frameworks (e.g., pyridine ring protons at δ 8.5–8.7 ppm, isoxazole protons at δ 6.2–6.5 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weights (e.g., [M+H]+ peaks at m/z 190.20 for the parent compound) .
  • IR Spectroscopy : Identifies functional groups (e.g., N–H stretches at 3300–3400 cm⁻¹) .

How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Advanced
X-ray crystallography determines dihedral angles and hydrogen-bonding networks critical for bioactivity. For example:

  • In 5-(4-fluorophenyl)-4-(pyridin-4-yl)oxazol-2-amine, the isoxazole ring forms dihedral angles of 35.7° and 30.0° with the fluorophenyl and pyridine rings, respectively.
  • Hydrogen bonds (N–H···N, 1.99–2.03 Å) stabilize crystal packing .

Q. Structural Parameters

Angle/InteractionValueReference
Isoxazole-fluorophenyl angle35.7°
N–H···N bond length1.99–2.03 Å

How are inhibitory effects of this compound derivatives evaluated in biochemical assays?

Q. Advanced

  • Colorimetric assays : Measure diphenolase activity inhibition (e.g., against tyrosinase) at varying concentrations (0.1–100 µM).
  • Dose-response curves : Calculate IC50 values using triplicate experiments .
  • Molecular docking : Predict binding affinities to targets like p38αMAP kinase using software (e.g., AutoDock Vina) .

How should researchers address discrepancies between spectroscopic data and expected structures?

Q. Advanced

  • Cross-validation : Compare NMR, IR, and MS data with computational predictions (e.g., density functional theory (DFT)-optimized structures).
  • Crystallographic refinement : Use SHELX programs to resolve ambiguities in electron density maps .
  • Isotopic labeling : Confirm proton assignments via 2D NMR (e.g., HSQC, HMBC) .

What computational methods support the study of bioactivity in this compound derivatives?

Q. Advanced

  • Molecular docking : Screens potential kinase inhibitors by simulating ligand-receptor interactions (e.g., p38αMAP kinase) .
  • Pharmacophore modeling : Identifies key functional groups (e.g., pyridine nitrogen, sulfanyl groups) for activity .
  • ADMET prediction : Evaluates bioavailability and toxicity using tools like SwissADME .

What are the key considerations in optimizing reaction conditions for synthesizing this compound?

Q. Basic

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance microwave-assisted reactions .
  • Temperature control : Room temperature minimizes side reactions in S-alkylation .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DCM/EtOH) .

Notes

  • References : Cite evidence using numerical identifiers (e.g., ).
  • Methodological focus : Answers emphasize experimental design, data validation, and advanced analytical techniques.

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